Section 1: Introduction to 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid and the Quinoline-4-Carboxylic Acid Class
Section 1: Introduction to 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid and the Quinoline-4-Carboxylic Acid Class
An In-depth Technical Guide on the In Vitro Mechanism of Action of 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid
8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid is a member of the quinoline-4-carboxylic acid chemical class. The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of pharmacological activities.[1] Derivatives of quinoline-4-carboxylic acid have garnered significant interest in therapeutic research due to their demonstrated potential in areas such as oncology, infectious diseases, and inflammatory conditions.[1][2] The versatility of the quinoline structure allows for substitutions at various positions, enabling the precise tuning of its biological properties.[1]
This guide will provide a comprehensive framework for elucidating the in vitro mechanism of action of 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid, leveraging the known biological activities of the broader quinoline-4-carboxylic acid class as a foundation for experimental design.
Section 2: Plausible Mechanisms of Action and Key Molecular Targets
Based on extensive research into quinoline-4-carboxylic acid derivatives, several key mechanisms of action have been identified. These serve as primary hypotheses for the biological activity of 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
A primary and well-documented mechanism for the anticancer and antiviral effects of quinoline-4-carboxylic acids is the inhibition of dihydroorotate dehydrogenase (DHODH).[1][3][4]
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Expertise & Experience: DHODH is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, which is critical for the synthesis of DNA and RNA.[1][3] Rapidly proliferating cells, such as cancer cells, and viruses are highly dependent on this pathway to meet their nucleotide demands. By inhibiting DHODH, these compounds deplete the intracellular pyrimidine pool, leading to cell cycle arrest and the inhibition of tumor growth or viral replication.[1][3] The carboxylic acid moiety of the quinoline structure is often crucial for this activity, as it can form important interactions, such as a salt bridge with key residues like Arginine 136 in the enzyme's binding pocket.[3]
Proposed Signaling Pathway for DHODH Inhibition
Caption: Inhibition of DHODH by 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid disrupts the pyrimidine synthesis pathway.
Other Potential Anticancer Mechanisms
Beyond DHODH, certain quinoline-4-carboxylic acid derivatives have been shown to target other key enzymes implicated in cancer:[1]
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Sirtuin 3 (SIRT3) Inhibition: Some derivatives act as selective SIRT3 inhibitors, which can lead to G0/G1 phase cell cycle arrest and induce cell differentiation in certain cancer cell lines, such as leukemia.[1][5]
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Histone Deacetylase (HDAC) Inhibition: Certain derivatives exhibit inhibitory activity against HDACs, which can induce apoptosis and G2/M cell cycle arrest.[1]
Antibacterial Mechanism: Inhibition of DNA Gyrase
For antibacterial applications, a primary mechanism for many quinoline derivatives is the inhibition of bacterial DNA gyrase, a type II topoisomerase.[1] This enzyme is essential for bacterial DNA replication, transcription, and repair.[1]
Section 3: In Vitro Experimental Protocols for Mechanistic Elucidation
To investigate the mechanism of action of 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid, a systematic series of in vitro experiments should be conducted.
General Cytotoxicity and Proliferation Assays
Rationale: The initial step is to determine the compound's effect on cell viability and proliferation. This will establish a dose-response relationship and guide the concentration range for subsequent mechanistic assays.
Detailed Protocol (MTT Assay):
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Cell Seeding: In a 96-well plate, seed cancer cell lines (e.g., HCT-116, MIA PaCa-2) at a density of 5,000-10,000 cells per well and allow for overnight adherence.
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Compound Treatment: Prepare serial dilutions of 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid in the appropriate cell culture medium. Add the diluted compound to the cells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
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Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
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MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.
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Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
Experimental Workflow for Cytotoxicity Assessment
Caption: A streamlined workflow for determining the cytotoxic potential of the compound.
DHODH Enzyme Inhibition Assay
Rationale: To directly test the hypothesis that the compound inhibits DHODH, a cell-free enzyme inhibition assay is essential.
Detailed Protocol:
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Reagents: Recombinant human DHODH, dihydroorotate, and a suitable electron acceptor (e.g., 2,6-dichloroindophenol; DCIP).
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Assay Setup: In a 96-well plate, add the assay buffer, recombinant DHODH, and varying concentrations of 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid. Include a known DHODH inhibitor (e.g., Brequinar) as a positive control.
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Initiation of Reaction: Add dihydroorotate to initiate the enzymatic reaction.
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Kinetic Measurement: Monitor the reduction of DCIP over time by measuring the decrease in absorbance at 600 nm.
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Data Analysis: Calculate the initial reaction rates and determine the IC50 value for DHODH inhibition.
Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful technique to confirm target engagement within a cellular context. It measures the thermal stabilization of a target protein upon ligand binding.
Detailed Protocol:
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Cell Treatment: Treat intact cells with 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid or a vehicle control.
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Heating: Heat the cell lysates to a range of temperatures.
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Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
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Western Blotting: Analyze the amount of soluble DHODH remaining at each temperature using Western blotting.
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Data Analysis: An increase in the melting temperature of DHODH in the presence of the compound indicates direct binding.
Section 4: Data Presentation and Interpretation
Quantitative data from the in vitro assays should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: In Vitro Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives
| Compound/Derivative | Target | Cell Line | Activity (IC50/EC50) | Reference |
| Quinoline-4-carboxylic acid-chalcone hybrid (4d) | DHODH | A375 (Melanoma) | IC50 = 5.0 µM | [1] |
| Quinoline-4-carboxylic acid-chalcone hybrid (4h) | DHODH | A375 (Melanoma) | IC50 = 6.8 µM | [1] |
| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | SIRT3 | MLLr leukemic cell lines | Potent inhibitory activity | [1][5] |
| 2-Phenylquinoline-4-carboxylic acid derivative (D28) | HDAC3 | K562 (Leukemia) | Potent in vitro anticancer activity | [1] |
Section 5: Conclusion and Future Directions
The in vitro evaluation of 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid should be guided by the established mechanisms of the broader quinoline-4-carboxylic acid class. The experimental framework provided in this guide, focusing on initial cytotoxicity screening followed by specific enzyme inhibition and target engagement assays, offers a robust strategy to elucidate its mechanism of action. Positive results from these in vitro studies would warrant further investigation into its pharmacokinetic properties and in vivo efficacy in relevant disease models.
Section 6: References
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Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Analaysis. Journal of Chemical Health Risks. Available at: [Link]
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Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. Available at: [Link]
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Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PMC. Available at: [Link]
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Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. Available at: [Link]
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8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | C18H15NO2. PubChem. Available at: [Link]
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Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]
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SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity. University of Texas Southwestern Medical Center. Available at: [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
